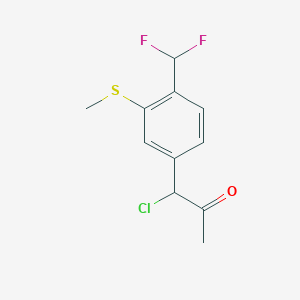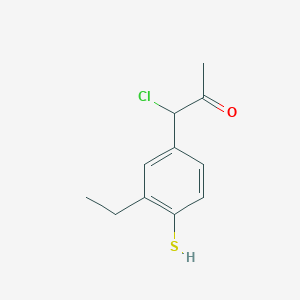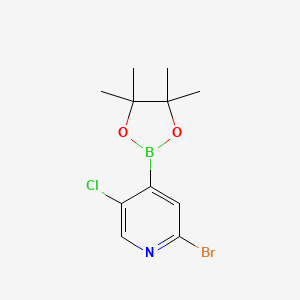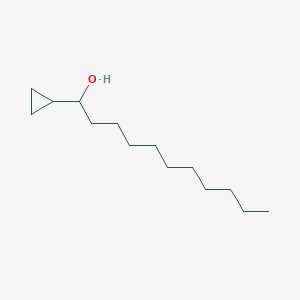
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid is an organic compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . This compound is characterized by a thiopyran ring, which is a sulfur-containing heterocycle, and a carboxylic acid functional group. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylthiopyran with a carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the thiopyran ring .
科学的研究の応用
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiopyran ring and carboxylic acid group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Tetrahydrothiopyran-4-carboxylic acid: Similar structure but lacks the methyl groups at positions 2 and 6.
2,6-Dimethylpyran-4-carboxylic acid: Similar structure but contains an oxygen atom instead of sulfur in the ring.
2,6-Dimethylthiopyran-4-carboxylic acid: Similar structure but lacks the tetrahydro (saturated) nature of the ring.
Uniqueness
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid is unique due to the presence of both methyl groups at positions 2 and 6, which can influence its chemical reactivity and physical properties. The sulfur atom in the thiopyran ring also imparts distinct characteristics compared to oxygen-containing analogs .
特性
分子式 |
C8H14O2S |
|---|---|
分子量 |
174.26 g/mol |
IUPAC名 |
2,6-dimethylthiane-4-carboxylic acid |
InChI |
InChI=1S/C8H14O2S/c1-5-3-7(8(9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
QSTFYXHSADFZOO-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(S1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)


![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)






